
2-(isopropylthio)-1,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions involved, the conditions under which these reactions occur, and the yield of the final product .Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography or NMR spectroscopy, to determine the precise arrangement of atoms in the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, possibly including mechanisms for these reactions .Physical and Chemical Properties Analysis
This could include a wide range of properties, such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-(isopropylthio)-1,5-diphenyl-1H-imidazole derivatives, such as 2-(4-methoxyphenyl)-4,5-diphenyl-imidazole (M-1), have been studied for their corrosion inhibition performance. These derivatives show high inhibition efficiency, making them promising for protecting materials like J55 steel in CO2 saturated brine solutions (Singh et al., 2017).
Radical Formation and Organic Transformations
Research on 1,3-bis(2,6-diisopropylphenyl)-2,4-diphenyl-1H-imidazol-3-ium chloride reduction has led to the formation of an imidazole-based radical. This radical serves as a single electron transfer reagent in various organic transformations, including activation of aryl-halide bonds and catalytic reduction of CO2 (Das et al., 2020).
Antimicrobial Applications
A series of novel imidazole derivatives, including 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one, exhibit significant antimicrobial activities. These compounds were tested against various microbial strains, showing potential as new antimicrobial agents (Gomha & Hassaneen, 2011).
Antiproliferative Activity
2, 4, 5-Triphenyl-1H-imidazole derivatives have been synthesized and evaluated for antiproliferative activity against human non-small cell lung carcinoma cell lines. These compounds, particularly 2-iodo-6-methoxy-4-(4, 5-diphenyl-1H-imidazol-2-yl) phenol, show promising results in inhibiting cancer cell growth (Dake et al., 2017).
Synthesis of Novel Compounds
Imidazole derivatives have been employed in the synthesis of various novel compounds, like 2-aryl-4,5-diphenyl-1H-imidazoles, which have been glucosylated and characterized spectroscopically. These synthesized compounds have potential applications in diverse fields (Taile et al., 2010).
Enzyme Inhibition and Antioxidant Properties
A study on 2,4,5-triphenyl imidazole derivatives demonstrated their potential as enzyme inhibitors and antioxidants. These compounds showed significant activity in enzymatic inhibition assays and antioxidant tests, suggesting their applicability in therapeutic contexts (Noriega-Iribe et al., 2020).
Antimalarial Activity
2-Aryl-4,5-diphenyl-1H-imidazole derivatives have been evaluated for their antimalarial activities, showing promising results against the Plasmodium falciparum strain. These compounds also underwent molecular docking studies to predict interactions with malaria-related proteins (Septiana et al., 2021).
Biofilm Inhibition
Some 4(5)-aryl-2-amino-1H-imidazoles, including derivatives of this compound, have shown potential in inhibiting biofilm formation by bacteria like Salmonella Typhimurium and Pseudomonas aeruginosa. This research highlights the role of such compounds in combating bacterial resistance through biofilm disruption (Steenackers et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1,5-diphenyl-2-propan-2-ylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-14(2)21-18-19-13-17(15-9-5-3-6-10-15)20(18)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMIZYEGCEPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
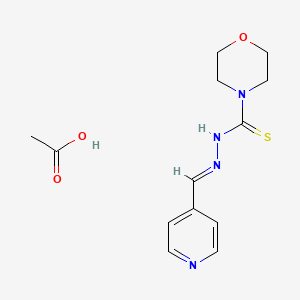
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-3-yl)methanone](/img/structure/B2614536.png)
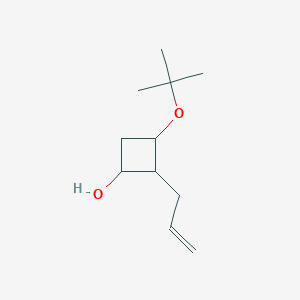
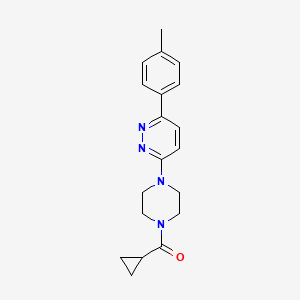
![(2E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2614540.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2614545.png)
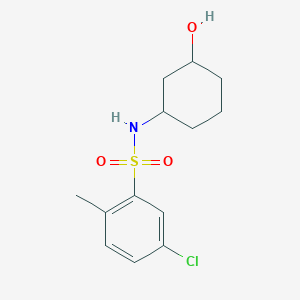
![(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride](/img/structure/B2614547.png)
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2614549.png)
![2-(4-fluorobenzamido)-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614550.png)
![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2614551.png)
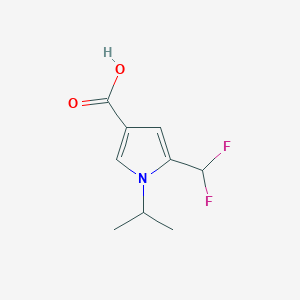
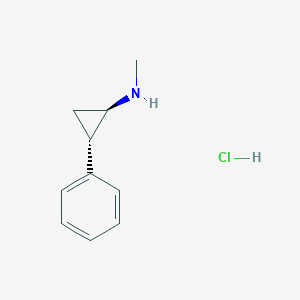
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2614556.png)
